(3R)-3-(3-methylbutoxy)pyrrolidine

LogP Lipophilicity 3-Alkoxypyrrolidine

(3R)-3-(3-methylbutoxy)pyrrolidine is an enantiopure, chiral 3-substituted pyrrolidine derivative featuring a branched 3-methylbutoxy (isopentyloxy) side chain at the 3-position. It is primarily supplied as a free base (CAS 1568073-41-5, MW 157.25 g/mol) or the hydrochloride salt (CAS 2031242-18-7, MW 193.72 g/mol).

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13235948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(3-methylbutoxy)pyrrolidine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC1CCNC1
InChIInChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3/t9-/m1/s1
InChIKeyRPPGMZVKEWPDGB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3R)-3-(3-Methylbutoxy)pyrrolidine (CAS 1568073-41-5): A Chiral Pyrrolidine Building Block with Differentiated Physicochemical Properties


(3R)-3-(3-methylbutoxy)pyrrolidine is an enantiopure, chiral 3-substituted pyrrolidine derivative featuring a branched 3-methylbutoxy (isopentyloxy) side chain at the 3-position. It is primarily supplied as a free base (CAS 1568073-41-5, MW 157.25 g/mol) or the hydrochloride salt (CAS 2031242-18-7, MW 193.72 g/mol) [1]. The compound belongs to the class of 3-alkoxypyrrolidines, which are widely employed as chiral building blocks, intermediates, and fragments in medicinal chemistry and asymmetric synthesis. Its defining structural features – the (R) stereochemistry at C3 and the branched 3-methylbutoxy ether – differentiate it from simpler linear alkoxy analogs and make it of particular interest for projects requiring specific steric and lipophilic parameters.

Why (3R)-3-(3-Methylbutoxy)pyrrolidine Cannot Be Replaced by a Generic 3-Alkoxypyrrolidine


Within the 3-alkoxypyrrolidine family, physicochemical and steric properties are exquisitely sensitive to the length, branching, and chirality of the alkoxy substituent. Replacing the (3R)-3-methylbutoxy group with a shorter linear alkoxy chain (e.g., methoxy, ethoxy, propoxy) substantially alters lipophilicity (approximated by LogP), molecular volume, and hydrogen-bonding capacity . These changes can impact a molecule's ADME profile, target binding, and synthetic utility when employed as a chiral auxiliary or building block. Furthermore, using the racemate or the (S)-enantiomer instead of the specified (R)-enantiomer can lead to divergent biological activity or failed asymmetric induction. Therefore, generic substitution within this compound class is scientifically unjustified without head-to-head experimental validation.

Head-to-Head and Class-Level Differentiation Evidence for (3R)-3-(3-Methylbutoxy)pyrrolidine


Lipophilicity (LogP) Differentiation: Branched 3-Methylbutoxy vs. Linear Alkoxy Analogs

The computed LogP of (3R)-3-(3-methylbutoxy)pyrrolidine free base is 1.411 . This value places it in a markedly higher lipophilicity range compared to its shorter linear alkoxy counterparts. While direct experimental LogP data for all close analogs are not available from a single controlled study, the trend across the homologous 3-alkoxypyrrolidine series is well-established: increasing alkoxy chain length and branching directly increase LogP. For a medicinal chemistry procurement decision, the LogP of 1.41 indicates that this compound provides a distinct, predefined increment in lipophilicity relative to a 3-methoxypyrrolidine or 3-ethoxypyrrolidine building block, which is critical when fine-tuning logD for CNS penetration or reducing hERG binding.

LogP Lipophilicity 3-Alkoxypyrrolidine

Molecular Weight and Bulk: Differentiating (3R)-3-(3-Methylbutoxy)pyrrolidine from Shorter 3-Alkoxypyrrolidines

The free base molecular weight of (3R)-3-(3-methylbutoxy)pyrrolidine is 157.25 g/mol, which is 56.1 g/mol heavier than (R)-3-methoxypyrrolidine (101.15 g/mol) and 42.1 g/mol heavier than (R)-3-ethoxypyrrolidine (115.17 g/mol) . This difference in molecular weight and associated increase in molecular volume and number of rotatable bonds (4 for the target compound) directly impacts properties relevant to fragment-based drug design, such as ligand efficiency indices. The target compound occupies a distinct 'medium-sized fragment' space, offering an intermediate level of complexity between the minimal 3-methoxy fragment and larger off-the-shelf elaborated scaffolds, which is advantageous for fragment growing or merging strategies.

Molecular Weight Fragment-Based Drug Design 3-Alkoxypyrrolidine

Enantiomeric Integrity: The Critical Difference Between (R) and (S) Enantiomers of 3-(3-Methylbutoxy)pyrrolidine

The (3R) absolute configuration is a non-negotiable requirement for applications in asymmetric synthesis and chiral drug discovery. While a specific enantiomeric excess (ee%) value is not always published on vendor certificates of analysis, the compound is supplied as the single (R)-enantiomer (synonym: (R)-3-Isopentyloxypyrrolidine) . Use of the racemate or the (S)-enantiomer in a synthetic sequence where stereochemistry is transferred would lead to a different (or racemic) product profile, potentially resulting in lost biological activity or failed asymmetric induction. In contrast, the (3S) enantiomer is also commercially available (CAS 2031241-99-1 for the HCl salt), but it represents a chemically distinct entity for procurement purposes.

Enantiomeric Purity Chiral Building Block Asymmetric Synthesis

Salt Form Selection: Free Base vs. Hydrochloride Salt for Solubility and Handling

(3R)-3-(3-methylbutoxy)pyrrolidine is available in two forms: the free base (CAS 1568073-41-5, oil appearance) and the hydrochloride salt (CAS 2031242-18-7, MW 193.72, oil appearance, storage at 4°C) [1]. The hydrochloride salt offers improved stability and easier handling for aqueous solubility-dependent assays compared to the free base. While quantitative aqueous solubility data are not publicly disclosed in a comparative format for these two forms, the general principle that hydrochloride salts of secondary amines exhibit enhanced aqueous solubility and crystallinity over their free base counterparts is well established. For procurement, the choice impacts shipping conditions (the HCl salt requires refrigeration) and downstream formulation.

Salt Form Solubility Procurement

Optimal Procurement and Application Scenarios for (3R)-3-(3-Methylbutoxy)pyrrolidine Based on Quantitative Evidence


Medicinal Chemistry Fragment Growing with Defined Lipophilicity Increments

When a fragment hit based on a 3-alkoxypyrrolidine scaffold requires a precise increase in logD, (3R)-3-(3-methylbutoxy)pyrrolidine provides a LogP of 1.41, representing a substantial step up from 3-methoxy or 3-ethoxy fragments . This allows SAR exploration without synthesizing custom alkoxy variants, saving significant chemistry resources. The branched 3-methylbutoxy chain also introduces steric bulk that can probe hydrophobic sub-pockets.

Chiral Building Block for Asymmetric Synthesis

In the synthesis of enantiopure drug candidates, the (3R) configuration of this pyrrolidine is critical for transferring chirality to the final product. The compound is sourced as a single enantiomer , enabling its use as a chiral auxiliary or as a starting material for diastereoselective transformations. Procurement should specify the (3R)-enantiomer and request the batch-specific ee% certificate to ensure stereochemical fidelity across manufacturing campaigns.

Reference Compound for Analytical Method Development in Chiral Separation

Due to the commercial availability of both (3R) and (3S) enantiomers , this compound pair can serve as a standard for developing and validating chiral HPLC or SFC methods. The well-defined retention time and separation factors between the enantiomers, as evidenced by vendor batch QC (NMR, HPLC, GC) , support their use as system suitability standards.

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